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Introduction

2-lodohexane is a secondary iodoalkane, a six-carbon chain with an iodine atom at the second
position. Its chemical formula is CeHi3l.[1] This compound and its isomers are of interest in
organic synthesis and medicinal chemistry due to the reactivity of the carbon-iodine bond,
making it a useful intermediate for introducing alkyl chains. A thorough understanding of the
thermochemical properties of 2-iodohexane is crucial for reaction engineering, process safety,
and the development of quantitative structure-activity relationships in drug design. This guide
provides a summary of the known physicochemical properties of 2-iodohexane, outlines the
experimental and theoretical methods for determining its key thermochemical properties, and
presents estimated values based on established methodologies.

Physicochemical Properties of 2-lodohexane

The fundamental physicochemical properties of 2-iodohexane are summarized in Table 1.
These values are essential for handling and modeling the behavior of the compound in various
experimental and industrial settings.
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Property Value Source(s)
Molecular Formula CeHasl [1]
Molecular Weight 212.07 g/mol [1]

Boiling Point 171.5 °C at 760 mmHg [2][3]
Melting Point -68.15 °C (estimate) [2]

Density 1.444 g/cm3 [2]

Vapor Pressure 1.86 mmHg at 25 °C [2]

Flash Point 55.1°C [2]
Refractive Index 1.494 [3]

Thermochemical Properties

The core thermochemical properties of a compound include its enthalpy of formation (AfH®),
standard molar entropy (S°), and heat capacity (Cp). Direct experimental data for these
properties of 2-iodohexane are not readily available in the public domain. Therefore, this guide
will focus on the established methodologies for their determination.

Experimental Determination of Thermochemical
Properties

The primary methods for the experimental determination of thermochemical data for organic
liquids like 2-iodohexane are calorimetry-based.

The standard enthalpy of formation of a compound is typically determined indirectly by
measuring its enthalpy of combustion using a bomb calorimeter.[4][5] The process involves the
complete combustion of a known mass of the substance in a constant-volume vessel (the
"bomb") filled with excess oxygen under pressure.

Experimental Protocol: Combustion Calorimetry

o Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity 2-
iodohexane is placed in a crucible within the bomb. A small, known length of fuse wire is
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positioned to be in contact with the sample.[6]

o Bomb Assembly: A small, known amount of distilled water is added to the bomb to saturate
the internal atmosphere, ensuring that the water formed during combustion is in the liquid
state. The bomb is then sealed and purged with oxygen to remove any nitrogen, and finally
pressurized with pure oxygen to approximately 30 atm.[5][7]

o Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated
container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and
the initial temperature is recorded with high precision (to £0.001 °C).[6]

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals
until it reaches a maximum and then begins to cool.[7]

o Calculation: The total heat released (q_total) is calculated from the observed temperature
rise (AT) and the previously determined heat capacity of the calorimeter system (C_cal).
Corrections are made for the heat released by the combustion of the fuse wire and for the
formation of any side products like nitric acid. The constant volume heat of combustion
(AU_comb) is then calculated.

o Conversion to Enthalpy: The standard enthalpy of combustion (AH°_comb) is calculated from
AU_comb using the relationship AH = AU + An_gasRT, where An_gas is the change in the
number of moles of gas in the combustion reaction.

o Enthalpy of Formation Calculation: The standard enthalpy of formation of 2-iodohexane is
then calculated using Hess's Law, by combining the experimental AH°_comb with the known
standard enthalpies of formation of the combustion products (CO2 and H20).

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as
a function of temperature.[8][9] The principle is to supply a known quantity of heat to the
sample and measure the resulting temperature increase under conditions where no heat is
exchanged with the surroundings.[9]

Experimental Protocol: Adiabatic Calorimetry
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Calorimeter and Sample Preparation: A known mass of 2-iodohexane is sealed in a sample
vessel, which is equipped with a heater and a temperature sensor. This vessel is placed
inside an adiabatic shield.[8]

Adiabatic Conditions: The temperature of the adiabatic shield is continuously adjusted to
match the temperature of the sample vessel. This minimizes the temperature gradient
between the vessel and its surroundings, thereby preventing heat loss.[8][9]

Heating and Measurement: A precisely measured amount of electrical energy (Q) is supplied
to the sample heater over a defined period, causing the temperature of the sample to rise.
The temperature of the sample is monitored continuously, and the temperature increase (AT)
is accurately determined.[8]

Heat Capacity Calculation: The heat capacity of the sample is calculated from the electrical
energy input and the measured temperature rise, after correcting for the heat capacity of the
sample vessel itself. This process is repeated over a range of temperatures to determine the
temperature dependence of the heat capacity.
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Fig. 1. Experimental Workflow for Thermochemical Data
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Fig. 1: Experimental Workflow for Thermochemical Data

Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, thermochemical properties can be estimated using

theoretical methods. One of the most successful and widely used is Benson's Group Additivity
method.[10][11]
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This method is based on the principle that the thermochemical properties of a molecule can be
approximated as the sum of the contributions of its constituent groups.[10] Each group's
contribution, or Group Additivity Value (GAV), is an empirically derived value based on
experimental data from a large set of related molecules.[11][12]

Estimation Protocol: Benson Group Additivity for AfH®

e Molecular Decomposition: The 2-iodohexane molecule is dissected into its constituent
polyvalent atomic groups. The structure is CH3-CH(I)-CH2-CH2-CH2-CHs.

o Group Identification: The groups are identified as follows:

[e]

One C-(C)(H)s group (the terminal methyl group).

o

Three C-(C)2(H)z groups (the methylene groups).

[¢]

One C-(C)2(H)(I) group (the secondary carbon bonded to the iodine atom).

[e]

One C-(C)(H)s group (the methyl group at the C2 position).

e Summation of Group Additivity Values (GAVs): The GAVs for the enthalpy of formation of
each group are obtained from established databases.[11][13] These values are then
summed to estimate the total enthalpy of formation of the molecule.

Estimated Enthalpy of Formation for 2-lodohexane (gas, 298.15 K):

Benson Contribution
Group . GAV (kJ/mol) Count

Notation (kd/imol)
Methy! C-(C)(H)3 -41.8 2 -83.6
Methylene C-(C)2(H)=2 -20.9 3 -62.7
Secondary

, C-(C)2(H)()) 12.1* 1 12.1

lodide
Total Estimated

-134.2

AfH°
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*Note: The GAV for the C-(C)2(H)(I) group is taken from the compilation by Holmes and Aubry,
which extends Benson's method to include halogens.[13]
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Fig. 2: Benson Group Additivity Workflow

The principles of group additivity can also be applied to estimate the standard molar entropy
(S°) and heat capacity (Cp).[10] However, the databases of GAVs for these properties,
especially for halogenated compounds, are less extensive.
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Alternatively, entropy can be understood from a statistical mechanics perspective using
Boltzmann's formula, S = k In(W), where 'k is the Boltzmann constant and ‘W' is the number of
microstates corresponding to a given macrostate.[1][14] This illustrates that entropy is a
measure of molecular disorder. Processes that increase the number of accessible microstates,
such as the transition from a liquid to a gas, result in an increase in entropy.[14]

Heat capacity is related to the degrees of freedom (translational, rotational, and vibrational) of a
molecule. As temperature increases, more energy is partitioned into these modes, particularly
the vibrational modes, leading to an increase in heat capacity.[2]

Summary of Thermochemical Data

The following table summarizes the estimated thermochemical property for 2-iodohexane
based on the Benson group additivity method. It is important to note that this is a theoretical
estimation and may differ from experimental values.

Thermochemical Property Estimated Value Method

Standard Enthalpy of

_ -134.2 kJ/mol (gas, 298.15 K) Benson Group Additivity
Formation (AfH°®)

Standard Molar Entropy (S°) Not available
Heat Capacity (Cp) Not available
Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties
of 2-iodohexane. While experimental data for properties such as enthalpy of formation,
entropy, and heat capacity are not readily available, established experimental and theoretical
methodologies provide a robust framework for their determination. The physicochemical
properties have been tabulated, and detailed protocols for bomb calorimetry and adiabatic
calorimetry have been presented. Furthermore, an estimation of the standard enthalpy of
formation has been calculated using the Benson group additivity method. These methodologies
and the provided data serve as a valuable resource for researchers and professionals working
with 2-iodohexane, enabling better process design, safety analysis, and theoretical modeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b100192?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

